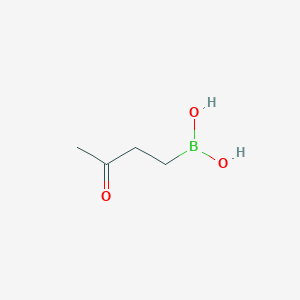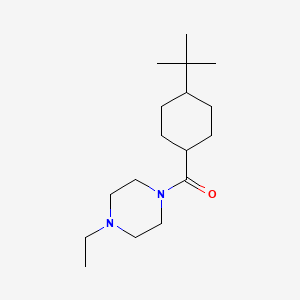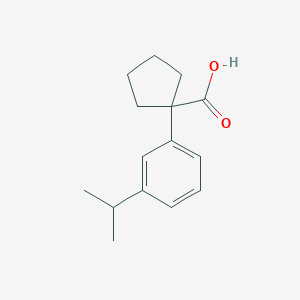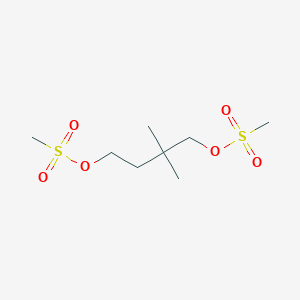
(3-Oxobutyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxobutyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. Boronic acids are known for their unique chemical properties, including their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Oxobutyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as precursors. These esters are made by dehydrating boric acid with alcohols. The process is optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Oxobutyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boric acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boric acid derivatives, while substitution reactions can produce a wide range of organic compounds .
Scientific Research Applications
(3-Oxobutyl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which (3-Oxobutyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in various chemical and biological processes. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these bonds .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (3-Oxobutyl)boronic acid is unique due to its specific functional group, which imparts distinct reactivity and properties compared to other boronic acids. For instance, its ability to form stable complexes with diols makes it particularly valuable in sensing applications, whereas other boronic acids may not exhibit the same level of stability or specificity .
Properties
Molecular Formula |
C4H9BO3 |
|---|---|
Molecular Weight |
115.93 g/mol |
IUPAC Name |
3-oxobutylboronic acid |
InChI |
InChI=1S/C4H9BO3/c1-4(6)2-3-5(7)8/h7-8H,2-3H2,1H3 |
InChI Key |
YESXQLIXXIFICA-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)





![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)


